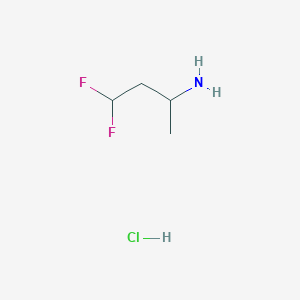

4,4-Difluorobutan-2-amine hydrochloride

Description

Significance of Fluorine Incorporation in Organic and Medicinal Chemistry Research

The introduction of fluorine into organic compounds can profoundly alter their physicochemical and biological properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and pKa. biosynth.comuni.lu Enhanced metabolic stability often arises from the resistance of the C-F bond to enzymatic cleavage, leading to improved pharmacokinetic profiles of drug candidates. nih.gov Furthermore, the strategic placement of fluorine can modulate the conformation of a molecule, thereby optimizing its interaction with biological targets. google.com The unique properties imparted by fluorine have led to a significant number of fluorinated compounds entering clinical trials and the pharmaceutical market.

Overview of Fluoroalkyl Amines as Versatile Research Scaffolds

Fluoroalkyl amines, a class of organic compounds containing both a fluorine atom and an amino group, are of particular interest in chemical and pharmaceutical research. The amine functional group provides a handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The presence of fluorine atoms in the alkyl chain can significantly impact the basicity of the amine, a critical parameter for drug-receptor interactions and pharmacokinetic properties. bldpharm.comgoogle.com These fluorinated building blocks are increasingly utilized in the synthesis of novel bioactive compounds, including enzyme inhibitors, receptor modulators, and central nervous system agents. The development of efficient synthetic methods to access a diverse range of fluoroalkyl amines is an active area of academic and industrial research. nih.gov

Specific Research Focus on 4,4-Difluorobutan-2-amine (B13232956) Hydrochloride

Within the broader class of fluoroalkyl amines, 4,4-Difluorobutan-2-amine hydrochloride has emerged as a compound of interest for synthetic and medicinal chemistry research. Its specific substitution pattern, with a difluoromethyl group at the 4-position and an amine at the 2-position, presents a unique scaffold for the design of novel chemical entities. This article will provide a focused overview of the available scientific information on this compound, detailing its chemical properties and highlighting its potential as a building block in research.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H10ClF2N | biosynth.com |

| Molar Mass | 145.58 g/mol | biosynth.com |

| CAS Number | 1803608-35-6 | biosynth.com |

| Predicted XlogP | 0.9 | uni.lu |

Predicted Spectroscopic Data

Predicted collision cross-section (CCS) values provide insights into the shape and size of the ion in the gas phase. The following table presents the predicted CCS values for different adducts of 4,4-Difluorobutan-2-amine.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 110.07758 | 120.0 |

| [M+Na]+ | 132.05952 | 126.7 |

| [M-H]- | 108.06303 | 117.3 |

| [M+NH4]+ | 127.10413 | 142.2 |

| [M+K]+ | 148.03346 | 126.7 |

Data sourced from predicted values on PubChem. uni.lu

It is important to note that extensive research specifically detailing the synthesis, reactivity, and applications of this compound is limited in publicly available scientific literature. The information presented here is based on available database entries and general knowledge of fluorinated compounds. Further research is required to fully elucidate the chemical and biological profile of this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-difluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-3(7)2-4(5)6;/h3-4H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZHXJRGUXTACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-35-6 | |

| Record name | 4,4-difluorobutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Difluorobutan 2 Amine Hydrochloride

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.netresearchgate.net For 4,4-Difluorobutan-2-amine (B13232956) hydrochloride, the analysis begins by disconnecting the ionic bond of the hydrochloride salt, leading to the free amine, 4,4-difluorobutan-2-amine.

The primary disconnection for the free amine is the carbon-nitrogen (C-N) bond at the C2 position. This disconnection suggests a key intermediate, the corresponding ketone, 4,4-difluorobutan-2-one. This transformation is based on well-established methods for amine synthesis, such as reductive amination.

A further disconnection targets the two carbon-fluorine (C-F) bonds at the C4 position. This step points to a precursor molecule that can undergo geminal difluorination, such as a terminal alkyne or a methyl ketone. This leads to simple, four-carbon starting materials like but-3-yn-2-ol or butane-1,3-dione. This strategic breakdown provides a logical pathway for designing a viable synthetic route from simple precursors.

Established and Emerging Synthetic Routes to 4,4-Difluorobutan-2-amine Hydrochloride

Based on the retrosynthetic analysis, several synthetic routes can be devised. These routes hinge on two key transformations: the introduction of the difluoromethyl group and the formation of the amine functionality.

The introduction of a gem-difluoro group onto an aliphatic chain is a critical step in the synthesis. Modern fluorination chemistry offers several powerful reagents for this transformation, often applied to carbonyl compounds. mdpi.com A common precursor for creating the 4,4-difluoro functionality would be a ketone at the 4-position, such as 4-oxobutanal or a protected version thereof.

Deoxofluorination is a primary strategy where the oxygen of a carbonyl group is replaced by two fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues are effective for this purpose. Another significant class of reagents includes N-fluoro compounds, such as Selectfluor®, which can be used in various fluorination strategies. researchgate.net The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions.

Table 1: Common Reagents for Deoxofluorination

| Reagent Name | Formula | Typical Application |

|---|---|---|

| Diethylaminosulfur Trifluoride (DAST) | Et₂NSF₃ | Conversion of aldehydes and ketones to gem-difluorides. |

| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | A more thermally stable alternative to DAST. |

| Selectfluor® | C₇H₁₄B₂ClF₂N₂O₂ | Electrophilic fluorinating agent used in various transformations. mdpi.com |

With the difluorinated carbon skeleton in place (e.g., 4,4-difluorobutan-2-one), the next crucial step is the introduction of the amine group at the C2 position. Reductive amination is one of the most direct and widely used methods for this transformation. This reaction involves treating the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent.

The process first forms an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The choice of conditions can be optimized to maximize the yield of the primary amine. Alternative methods for synthesizing fluorinated amines include the reduction of corresponding nitro compounds or azides, though these routes may require more steps. alfa-chemistry.comnih.gov

Table 2: Comparison of Amine Introduction Methods

| Method | Precursor | Reagents | Advantages |

|---|---|---|---|

| Reductive Amination | Ketone | NH₃, NaBH₃CN or H₂/Catalyst | Direct, one-pot procedure. |

| Reduction of Oxime | Ketone | 1. NH₂OH 2. H₂/Catalyst or LiAlH₄ | Good for substrates sensitive to reductive amination conditions. |

| Gabriel Synthesis | Alkyl Halide | Potassium phthalimide, then hydrazine | Produces primary amines with no overalkylation. |

The final step in the synthesis is the conversion of the free 4,4-difluorobutan-2-amine into its hydrochloride salt. This is typically achieved by treating a solution of the amine in an appropriate organic solvent (such as diethyl ether, isopropanol, or ethyl acetate) with hydrogen chloride. echemi.com The HCl can be introduced as a gas or as a solution in an organic solvent. The hydrochloride salt is generally a crystalline solid that precipitates from the solution, which facilitates its isolation and purification. google.com

Purification of the final product is critical. Recrystallization from a suitable solvent or solvent mixture is the most common method for purifying amine hydrochloride salts. google.com This process removes impurities that may have been carried through the synthetic sequence. The purity of the final compound is typically assessed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Stereoselective Synthesis of Enantiomeric Forms (e.g., (R)- and (S)-4,4-Difluorobutan-2-amine Hydrochloride)

Many applications require enantiomerically pure forms of chiral molecules. Since the C2 position of 4,4-difluorobutan-2-amine is a stereocenter, methods for the stereoselective synthesis of the (R)- and (S)-enantiomers are of significant interest. nih.govnih.gov

Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral amines, one of the most effective strategies involves the use of sulfinyl imines. For instance, 4,4-difluorobutan-2-one can be condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinyl imine.

Subsequent diastereoselective reduction of this imine with a hydride reducing agent (e.g., sodium borohydride) yields the corresponding sulfinamide. The stereochemical outcome of the reduction is directed by the chiral sulfinyl group. Finally, acidic hydrolysis removes the chiral auxiliary, affording the desired chiral primary amine hydrochloride in high enantiomeric excess. bioorganica.com.ua Other chiral auxiliaries, such as those based on oxazolidinones or chiral phenylethylamines, can also be employed in related strategies. sigmaaldrich.com

Table 3: Examples of Chiral Auxiliaries for Asymmetric Amine Synthesis

| Chiral Auxiliary | Key Intermediate | Typical Reaction |

|---|---|---|

| (R)- or (S)-tert-Butanesulfinamide | Chiral N-sulfinyl imine | Diastereoselective reduction of the C=N bond. bioorganica.com.ua |

| (S)-(-)-1-Phenylethylamine | Chiral imine | Diastereoselective reduction followed by hydrogenolysis. |

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

The creation of the chiral center in 4,4-Difluorobutan-2-amine through asymmetric catalysis is a primary strategy for producing enantiomerically pure forms of the compound. Asymmetric methods for forming carbon-nitrogen (C-N) bonds are crucial for accessing specific stereoisomers, which often exhibit different pharmacological activities.

One of the most effective and widely used methods for synthesizing chiral amines is the asymmetric reductive amination of a prochiral ketone. In the context of 4,4-Difluorobutan-2-amine, this would involve the reduction of 4,4-difluorobutan-2-one. This transformation can be achieved with high enantioselectivity using transition metal catalysts complexed with chiral ligands. For instance, catalyst systems based on iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) or diamine ligands, are known to be highly effective. The catalyst facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., H₂) to the imine intermediate formed in situ from the ketone and an ammonia source.

Enzymatic catalysis offers a powerful alternative. Transaminases (TAs) are a class of enzymes that can catalyze the asymmetric synthesis of amines from ketones. A suitable transaminase could be employed to convert 4,4-difluorobutan-2-one into either the (R)- or (S)-enantiomer of 4,4-Difluorobutan-2-amine with exceptionally high enantiomeric excess (ee), often exceeding 99%. This biocatalytic approach is highly valued for its sustainability and high selectivity under mild reaction conditions.

Chromatographic and Crystallization-Based Enantiomeric Resolution

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them. For 4,4-Difluorobutan-2-amine, both chromatographic and crystallization-based methods are applicable.

Chromatographic Resolution: Chiral chromatography is a powerful tool for separating enantiomers with high purity. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities. For the separation of a basic compound like 4,4-Difluorobutan-2-amine, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation. mdpi.com

Interactive Data Table: Hypothetical Chiral HPLC Separation Data

| Parameter | Value |

| Column | Cellulose-based CSP |

| Mobile Phase | n-Hexane/Ethanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

This table illustrates typical parameters for a successful enantioselective HPLC separation, ensuring baseline resolution of the two enantiomers.

Crystallization-Based Resolution: Classical resolution via diastereomeric salt formation is a well-established and scalable method. It involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, such as tartaric acid or mandelic acid. This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral resolving agent can be removed by treatment with a base to yield the desired enantiomerically pure amine.

Optimization of Reaction Parameters and Yields in Synthesis

Optimizing reaction conditions is essential for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis of this compound. scielo.br Key parameters that are typically investigated include the choice of solvent, reaction temperature, catalyst loading, and reaction time. researchgate.net

A systematic approach to optimization involves varying one parameter at a time while keeping others constant to determine its effect on the reaction outcome. scielo.br For instance, in a reductive amination process, different solvents can significantly influence reaction rates and selectivity. researchgate.net Solvents like methanol, ethanol, or tetrahydrofuran (B95107) (THF) could be screened. Temperature also plays a critical role; while higher temperatures may increase the reaction rate, they can also lead to the formation of side products or catalyst degradation. researchgate.net Reducing the catalyst loading is desirable to lower costs, but a sufficient amount must be used to ensure the reaction proceeds to completion in a reasonable timeframe. researchgate.net

Interactive Data Table: Example of Reaction Optimization

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Methanol | 25 | 1.0 | 24 | 75 |

| 2 | Ethanol | 25 | 1.0 | 24 | 82 |

| 3 | Acetonitrile | 25 | 1.0 | 24 | 65 |

| 4 | Ethanol | 50 | 1.0 | 12 | 91 |

| 5 | Ethanol | 50 | 0.5 | 12 | 88 |

| 6 | Ethanol | 70 | 1.0 | 8 | 85 (decomposition observed) |

This table demonstrates a hypothetical optimization study for a key synthetic step. Entry 4 represents the optimal conditions found, providing the best balance of yield, reaction time, and temperature. scielo.brresearchgate.net

Principles of Sustainable Synthesis Applied to Fluorinated Amines

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including fluorinated amines. alfa-chemistry.com The goal is to design processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key area of sustainable synthesis is the development of catalytic processes. Asymmetric catalysis, as discussed earlier, is inherently more sustainable than classical resolution because it avoids the need for a stoichiometric chiral resolving agent and can theoretically achieve a 100% yield of the desired enantiomer.

The choice of reagents is also critical. Traditional fluorinating agents can be hazardous. Research into greener fluorination methods is ongoing. nih.gov Furthermore, the use of benign solvents is a core principle of green chemistry. scielo.br Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as acetonitrile, ethanol, or even water can significantly reduce the environmental impact of a synthesis. scielo.brresearchgate.net

Flow chemistry represents a significant advancement in sustainable synthesis. chemistryviews.org Performing reactions in a continuous flow reactor instead of a traditional batch reactor can improve safety, especially when handling hazardous reagents or highly exothermic reactions. chemistryviews.org Flow processes often allow for better control over reaction parameters, leading to higher yields and purities, and can facilitate the use of immobilized catalysts that can be easily recovered and reused. chemistryviews.org For the synthesis of fluorinated amines, flow chemistry can enable the safe use of reagents and allow for the production of these valuable building blocks on a larger scale with a smaller environmental footprint. chemistryviews.org

Chemical Transformations and Derivatization Research

Reactivity Investigations of the Amine Functionality

The primary amine group in 4,4-Difluorobutan-2-amine (B13232956) is a key site for derivatization, behaving as a potent nucleophile and a base. Its reactivity allows for the construction of a diverse library of compounds through various classical and modern synthetic methodologies.

As a primary amine, 4,4-Difluorobutan-2-amine readily participates in nucleophilic substitution reactions, particularly with alkyl halides, to form secondary and tertiary amines. libretexts.org The nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org While ammonia (B1221849) itself can be used, there is a risk of multiple alkylations leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

The amine can also engage in nucleophilic aromatic substitution (SNAr) with activated aryl halides (e.g., those bearing electron-withdrawing groups like nitro or cyano groups ortho or para to the halogen). nih.govnih.gov The reaction typically proceeds via a stepwise mechanism involving the formation of a stable anionic intermediate known as a Meisenheimer complex, although concerted mechanisms have also been observed. nih.gov The polarity of the solvent can significantly influence the reaction kinetics, with polar solvents generally favoring higher conversion rates. researchgate.net

The formation of amide, urea, and sulfonamide linkages are fundamental transformations for primary amines, leading to compounds with significant roles in medicinal chemistry and material science.

Amide Formation: The reaction of 4,4-Difluorobutan-2-amine with carboxylic acids or their derivatives (such as acyl chlorides, anhydrides, or activated esters) yields N-(4,4-difluorobutan-2-yl) amides. fishersci.co.ukluxembourg-bio.com Direct condensation with a carboxylic acid requires high temperatures to eliminate water; therefore, coupling reagents are commonly employed to facilitate the reaction under milder conditions. luxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to form highly reactive ester intermediates and suppress side reactions. fishersci.co.ukluxembourg-bio.comyoutube.com

Table 1: Representative Amide Synthesis from 4,4-Difluorobutan-2-amine This table is illustrative and shows potential products from the reaction of 4,4-Difluorobutan-2-amine with various carboxylic acid derivatives.

| Carboxylic Acid Derivative | Coupling Conditions | Expected Amide Product |

|---|---|---|

| Benzoyl chloride | Base (e.g., Triethylamine), DCM | N-(4,4-difluorobutan-2-yl)benzamide |

| Acetic anhydride | Base (e.g., Pyridine) | N-(4,4-difluorobutan-2-yl)acetamide |

Urea Formation: Urea derivatives are synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) or its equivalents. nih.gov The reaction with an isocyanate is typically straightforward, involving the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. nih.gov Alternatively, reaction with phosgene generates an intermediate isocyanate in situ, which can then react with another amine molecule. nih.gov

Sulfonamide Formation: Sulfonamides are readily prepared by reacting 4,4-Difluorobutan-2-amine with a sulfonyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. researchgate.net This reaction is a robust and widely used method for creating the stable sulfonamide linkage. researchgate.net

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the primary amine into secondary or tertiary amines. nih.govnih.gov Besides the use of alkyl halides, reductive amination is another key strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride) to the corresponding alkylated amine.

N-Acylation: This is the process of introducing an acyl group onto the nitrogen atom, which is synonymous with amide formation as discussed previously. researchgate.net It is a crucial reaction in peptide synthesis and the modification of biomolecules. researchgate.net The reaction conditions can be tailored to control the extent of acylation.

Transformations Involving the gem-Difluoromethylene Moiety

The gem-difluoromethylene (CF₂) group is a key structural feature that significantly influences the molecule's properties. It is generally considered a bioisostere of a carbonyl group, ether oxygen, or methylene (B1212753) group, enhancing metabolic stability and modulating physicochemical properties like lipophilicity and pKa. nih.govenamine.netresearchgate.net

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the gem-difluoro group exceptionally stable under a wide range of chemical conditions. berkeley.edu This stability is a primary reason for its incorporation into pharmaceuticals and agrochemicals. nih.gov The CF₂ group is resistant to many common chemical transformations, including oxidation and mild reduction.

However, under forcing conditions or with specific reagents, the C-F bonds can be activated. For instance, strong reducing agents at elevated temperatures can lead to defluorination. nih.gov Lewis acid-mediated C-F bond activation has also been developed, though selective monofunctionalization of polyfluorinated compounds remains a significant challenge, as the remaining C-F bonds are often more stable than the first. berkeley.eduacs.org

The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the adjacent carbon atoms. This electronic effect polarizes the molecule, making the difluorinated carbon electrophilic and the adjacent non-fluorinated carbon relatively electron-deficient. nih.gov This polarization can direct regioselective reactions.

Functionalization of the carbon atom adjacent to the CF₂ group is challenging but achievable through specific strategies. nih.gov For example, dehydrofluorination of related trifluoromethyl compounds can generate gem-difluoroalkenes, which are versatile intermediates for further functionalization. nih.govacs.org These alkenes can undergo a variety of reactions, including electrophilic additions, radical reactions, and transition metal-catalyzed cross-couplings, often with high regioselectivity due to the fluorine-induced polarization. nih.govnih.govresearchgate.net While many of these reactions result in C-F bond cleavage (defluorinative functionalization), fluorine-retentive strategies are an area of active research, aiming to modify the molecule while preserving the valuable difluoromethylene group. nih.govresearchgate.net

Table 2: Summary of Reactivity at Different Moieties This table provides a generalized overview of the chemical reactivity of the functional groups in 4,4-Difluorobutan-2-amine.

| Functional Group | Reaction Type | Reagents/Conditions | Typical Products |

|---|---|---|---|

| Amine (-NH₂) | Nucleophilic Substitution | Alkyl Halides, Base | Secondary/Tertiary Amines |

| Amide Formation | Acyl Chlorides, Carboxylic Acids + Coupling Agents | Amides | |

| Urea Formation | Isocyanates, Phosgene | Ureas | |

| Sulfonamide Formation | Sulfonyl Chlorides, Base | Sulfonamides | |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | N-Alkylated Amines | |

| gem-Difluoro (-CF₂) | C-F Activation (Forced) | Strong Reducing Agents, Lewis Acids | Defluorinated or Functionalized Products |

Synthesis of Architecturally Complex Intermediates and Novel Scaffolds

Currently, there is no specific information available in the reviewed literature that details the use of 4,4-Difluorobutan-2-amine hydrochloride in the synthesis of architecturally complex intermediates or novel scaffolds. General principles of organic synthesis suggest that the primary amine and the difluoroethyl moiety could be utilized in various carbon-carbon and carbon-nitrogen bond-forming reactions to construct larger, more complex molecules. However, without concrete examples from research, any discussion would be purely speculative.

Formation of Spiro and Heterocyclic Ring Systems

The synthesis of spirocycles and heterocyclic rings often involves bifunctional precursors that can undergo intramolecular cyclization or participate in multicomponent reactions. While this compound possesses a nucleophilic amine group, its direct application in the formation of spiro and heterocyclic systems has not been documented in the available scientific literature. Methodologies for constructing such ring systems are abundant in organic chemistry, but specific examples starting from or incorporating this compound are absent.

Integration into Polyfunctional Organic Structures

The integration of fluorinated building blocks into polyfunctional molecules is a key strategy in medicinal and materials chemistry to modulate physicochemical and biological properties. This compound could theoretically be incorporated into larger structures through reactions of its primary amine, such as acylation, alkylation, or reductive amination. These reactions would allow for its attachment to molecules bearing a variety of other functional groups. However, there are no specific published research findings that demonstrate these transformations with this compound.

Utilization of this compound as a Chiral Building Block

As a chiral molecule, this compound has the potential to be used as a chiral building block in asymmetric synthesis. Enantiomerically pure forms of this amine could be employed to introduce a stereocenter with a difluoroethyl group into a target molecule, influencing its three-dimensional structure and biological activity. Chiral amines are widely used as resolving agents, chiral auxiliaries, and synthons. Despite this potential, there is no available research that specifically describes the use of either the (R) or (S) enantiomer of this compound in stereoselective synthesis.

Advanced Characterization and Structural Research

Spectroscopic Analysis for Definitive Structural Assignment (e.g., Multi-nuclear NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 4,4-Difluorobutan-2-amine (B13232956) hydrochloride. High-Resolution Mass Spectrometry (HRMS) and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) collectively provide definitive evidence of its elemental composition, connectivity, and the electronic environment of its atoms.

High-Resolution Mass Spectrometry (HRMS) precisely determines the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, allowing for the calculation of its elemental formula with high accuracy. The experimentally observed mass is compared against the theoretical mass, with a minimal mass error (typically <5 ppm) confirming the chemical formula C₄H₁₀F₂N⁺.

Table 1: Representative High-Resolution Mass Spectrometry Data

| Adduct Ion | Theoretical m/z |

|---|---|

| [C₄H₁₀F₂N]⁺ ([M+H]⁺) | 110.0776 |

Note: Data is representative and calculated based on the chemical formula. Actual observed values may vary slightly.

Multi-nuclear NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the location of the fluorine atoms.

¹H NMR: The proton spectrum shows distinct signals for the methyl (CH₃), methine (CH), methylene (B1212753) (CH₂), and amine (NH₃⁺) protons. The signal for the proton at the C4 position (CHF₂) appears as a characteristic triplet of doublets due to coupling with the two geminal fluorine atoms and the adjacent methylene protons. The protons of the C3 methylene group are diastereotopic and appear as complex multiplets due to coupling with protons at C2 and C4, as well as three-bond H-F coupling.

¹³C NMR: The carbon spectrum displays four signals corresponding to the four carbon atoms of the butane (B89635) chain. The chemical shifts are influenced by the electronegative fluorine and nitrogen atoms. The C4 signal is split into a triplet by the two directly attached fluorine atoms (¹JCF), while the C3 signal shows a smaller triplet coupling (²JCF).

¹⁹F NMR: The fluorine spectrum provides direct evidence of the gem-difluoro group. It typically shows a single signal that is split into a doublet of triplets due to coupling with the C4 proton (²JHF) and the C3 methylene protons (³JHF). Quantitative ¹⁹F NMR can be a powerful tool for assay determination due to the lack of signal overlap often seen in ¹H NMR spectra. diva-portal.org

Table 2: Predicted NMR Spectroscopic Data (in D₂O)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|

| ¹H | ~6.1 (CHF₂) | ²JHF, ³JHH |

| ~3.5 (CH-NH₃⁺) | ³JHH | |

| ~2.2 (CH₂) | ²JHH, ³JHH, ³JHF | |

| ~1.3 (CH₃) | ³JHH | |

| ¹³C | ~115 (CHF₂) | ¹JCF |

| ~48 (CH-NH₃⁺) | ²JCF | |

| ~35 (CH₂) | ²JCF | |

| ~15 (CH₃) |

Note: Values are predictions based on standard chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values can vary based on solvent and other conditions.

X-ray Diffraction Studies of Crystalline Forms

In the solid state, the molecule's conformation is dictated by a balance of intramolecular steric effects and intermolecular forces, primarily strong hydrogen bonds and weaker electrostatic interactions. The protonated amine group (R-NH₃⁺) acts as a strong hydrogen bond donor, forming a network of interactions with the chloride (Cl⁻) counter-ion. These N-H···Cl hydrogen bonds are the primary organizing force in the crystal lattice.

Conformational Analysis of the Difluorinated Butane Chain

The introduction of fluorine into an alkyl chain has profound conformational consequences. A key stereoelectronic phenomenon is the "gauche effect," which describes the tendency of 1,2-difluoroethane (B1293797) to favor a gauche conformation, where the fluorine atoms have a dihedral angle of approximately 60°, over the sterically less-hindered anti conformation. st-andrews.ac.uk This preference is often explained by hyperconjugation, where stabilization occurs through the interaction of the σC-H bonding orbital with the low-lying σ*C-F anti-bonding orbital. st-andrews.ac.ukrsc.org

In the 4,4-difluorobutan-2-amine chain, while not a classic 1,2-difluoro system, analogous stereoelectronic interactions are at play. Rotation about the C3-C4 bond is relatively straightforward, but rotation about the C2-C3 bond creates different spatial arrangements of the amine and the difluoromethyl group. Computational studies on similar difluorinated alkanes show that steric effects can become more important as the alkyl chain grows, sometimes overriding the classic gauche preference seen in simpler systems. acs.orgnih.gov The conformation of the chain is also sensitive to the polarity of the medium, with different conformers being stabilized in solvents of varying polarity. acs.orgresearchgate.net The bulky -CHF₂ group and the charged -NH₃⁺ group will likely favor an anti-periplanar arrangement along the C2-C3 bond to minimize steric repulsion, though gauche conformers stabilized by subtle electronic effects may still be significantly populated.

The presence of a chiral center at the C2 position means that 4,4-Difluorobutan-2-amine exists as a pair of enantiomers: (R)-4,4-Difluorobutan-2-amine and (S)-4,4-Difluorobutan-2-amine. These enantiomers are non-superimposable mirror images and will rotate plane-polarized light in equal but opposite directions. This optical activity is a key chiroptical property.

The stereochemical integrity, or enantiomeric purity, of a sample is critical. It is typically determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC), which employs a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Another method involves derivatization with a chiral agent, such as Mosher's acid, to create diastereomers that can be distinguished and quantified using standard NMR spectroscopy. The specific optical rotation, measured by polarimetry, can confirm the identity of the enantiomer and provide a measure of its purity, provided a literature value for the enantiopure compound is available.

Computational and Theoretical Investigations

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model molecular systems. DFT, particularly with functionals like B3LYP, is widely employed for its balance of accuracy and computational cost in studying organic molecules. nih.govijcce.ac.ir

Calculations can elucidate the electronic structure by mapping molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. The introduction of fluorine atoms is known to lower the LUMO energy, which can enhance reactivity towards nucleophiles. rsc.org Furthermore, mapping the molecular electrostatic potential (MEP) reveals the distribution of charge, highlighting electron-rich (negative potential, e.g., around the fluorine and chloride ions) and electron-poor (positive potential, e.g., around the ammonium (B1175870) group) regions, which are crucial for predicting intermolecular interactions.

Table 1: Predicted Geometrical Parameters for 4,4-Difluorobutan-2-amine (B13232956)

| Parameter | Predicted Value | Description |

| C-F Bond Length | ~1.35 Å | Shorter and stronger than a C-H bond due to fluorine's high electronegativity. |

| C-N Bond Length | ~1.48 Å | Typical length for a single carbon-nitrogen bond in an amine. |

| C-C Bond Length | ~1.53 Å | Standard length for a single carbon-carbon bond. |

| C-C-N Angle | ~109.5° | Reflects the tetrahedral geometry around the chiral carbon. |

| F-C-F Angle | ~109.5° | Approximate tetrahedral angle on the difluorinated carbon. |

Elucidation of Reaction Mechanisms and Kinetics

Computational methods are invaluable for exploring the pathways of chemical reactions involving 4,4-Difluorobutan-2-amine hydrochloride. These studies can provide a detailed, step-by-step understanding of how reactants are converted into products.

To map a reaction pathway, computational chemists identify all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. A transition state (TS) is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the reaction mechanism. For reactions involving fluorinated compounds, such as nucleophilic substitution or elimination, DFT calculations can model the breaking and forming of bonds, providing a detailed picture of the TS structure. nih.govacs.org

Once all stationary points are identified, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system against the reaction coordinate. From this profile, key kinetic parameters, such as the activation energy (the energy difference between the reactants and the transition state), can be determined. A lower activation energy implies a faster reaction rate. These calculations can be performed in the gas phase or, more realistically, by including a solvent model (e.g., Polarizable Continuum Model) to account for the effects of the surrounding medium on the reaction energetics.

In Silico Prediction of Intermolecular Interactions and Binding Affinities (Conceptual Framework)

The biological activity of a molecule is often dependent on its ability to bind to a specific protein target. In silico methods predict these interactions and estimate the binding affinity, which is a measure of the strength of the binding. nih.gov

The conceptual framework involves several computational techniques:

Molecular Docking: This method predicts the preferred orientation of the ligand (4,4-Difluorobutan-2-amine) when bound to a receptor (e.g., an enzyme or protein). Docking algorithms explore various conformations of the ligand within the binding site and use a scoring function to rank them. chemrxiv.org

Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of the binding free energy (ΔG). nih.govrsc.org These methods account for various contributions to binding, including electrostatic interactions, van der Waals forces, and solvation effects. The fluorinated nature of the ligand can lead to specific interactions, such as C-F···C=O orthogonal multipolar interactions, which can contribute significantly to binding affinity. nih.govresearchgate.net

These predictive models are crucial in drug discovery for screening large libraries of compounds and prioritizing candidates for experimental testing. ed.ac.uk

Molecular Dynamics Simulations for Conformational Space Exploration

A molecule like 4,4-Difluorobutan-2-amine is not static but can adopt a wide range of three-dimensional shapes, or conformations, due to rotation around its single bonds. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a detailed view of this conformational landscape. researchgate.netrsc.org

By simulating the molecule's movement, MD can identify the most stable (lowest energy) conformations and the energy barriers between them. The presence of the 1,3-difluoro motif (F-C4-C3-C2) strongly influences the conformational preferences of the alkane chain. nih.govacs.org Stereoelectronic effects, such as the gauche effect, where fluorine prefers a gauche relationship with certain substituents, can stabilize specific conformations. nih.gov Understanding the conformational flexibility is critical, as the biologically active conformation that binds to a receptor may not be the lowest-energy conformation in solution.

Table 2: Illustrative Conformational Analysis via Dihedral Angles

| Dihedral Angle | Description | Predicted Low-Energy Conformations |

| F-C4-C3-C2 | Defines the orientation of the difluoro group relative to the carbon backbone. | Anti and gauche conformations will have distinct energy levels. |

| C4-C3-C2-N | Describes the overall shape of the carbon chain leading to the amine. | Staggered conformations (anti, gauche) are generally favored over eclipsed ones. |

Analysis of Fluorine's Electronegativity and its Impact on Electronic Properties

Fluorine is the most electronegative element, and its incorporation into an organic molecule has profound electronic consequences. nih.govacs.org

The two fluorine atoms in 4,4-Difluorobutan-2-amine exert a strong electron-withdrawing inductive effect. This effect polarizes the C-F bonds, creating a significant partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. nih.gov This polarization propagates along the carbon chain, influencing the properties of other functional groups.

A primary consequence is the reduced basicity of the amine group. The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen atom, making its lone pair less available to accept a proton. acs.org This results in a lower pKa value compared to its non-fluorinated analogue, butan-2-amine. This modulation of pKa is a critical aspect of drug design, as the ionization state of a molecule affects its solubility, membrane permeability, and binding to target receptors. nih.govacs.org The strong C-F bond also enhances metabolic stability by blocking sites that are otherwise susceptible to oxidative metabolism by enzymes. nih.gov

Carbon-Fluorine Bond Polarity and Hydrogen Bonding Potential

The presence of two fluorine atoms on the terminal carbon of the butane (B89635) chain significantly influences the electronic distribution within the this compound molecule. This is primarily due to the high electronegativity of fluorine.

The carbon-fluorine (C-F) bond is highly polarized. Fluorine, being the most electronegative element, exerts a strong pull on the shared electrons in the covalent bond with carbon. nih.govchemaxon.com This results in a significant partial negative charge (δ-) on the fluorine atoms and a corresponding partial positive charge (δ+) on the carbon atom to which they are attached (C4). This high degree of polarity is a defining feature of organofluorine compounds. nih.gov

Hydrogen Bonding Potential

The partial negative charge on the fluorine atoms allows them to act as hydrogen bond acceptors. However, covalently bound fluorine is generally considered a weak hydrogen bond acceptor. nih.gov In the context of this compound, the fluorine atoms can potentially form weak hydrogen bonds with suitable donors, such as the protonated amine group of a neighboring molecule or solvent molecules.

Computational studies on similar aliphatic fluorine compounds have calculated the interaction energies of such hydrogen bonds. The strength of these interactions is dependent on the nature of the hydrogen bond donor. For instance, the interaction energy for a hydrogen bond between an aliphatic fluorine and a neutral amine (N-H) has been calculated to be approximately -0.8 kcal/mol. nih.gov The interaction with a hydroxyl group (O-H) is slightly weaker, around -0.64 kcal/mol. nih.gov These values indicate that while possible, hydrogen bonds involving the fluorine atoms in 4,4-Difluorobutan-2-amine are not particularly strong.

| Hydrogen Bond Donor | Calculated Interaction Energy (kcal/mol) for Aliphatic Fluorine |

|---|---|

| Amine (N-H) | ~ -0.8 |

| Hydroxyl (O-H) | ~ -0.64 |

| Carbon (C-H) | ~ -0.69 |

Inductive Effects on Acidity/Basicity and Reactivity

The strong electron-withdrawing nature of the two fluorine atoms creates a significant inductive effect that is transmitted through the carbon chain. This effect, denoted as a -I effect, involves the pulling of electron density towards the electronegative fluorine atoms.

Influence on Acidity/Basicity

This inductive withdrawal of electron density has a pronounced effect on the basicity of the amine group at the C2 position. The nitrogen atom's lone pair of electrons is less available to accept a proton (act as a base) because the electron density around it is diminished by the pull from the distant fluorine atoms. Consequently, fluorinated amines are generally less basic than their non-fluorinated counterparts. The pKa of the conjugate acid (the protonated amine) is therefore lower.

| Compound | Approximate pKa | Effect of Fluorination |

|---|---|---|

| Butan-2-amine | 10.6 | Reference (non-fluorinated) |

| 4,4-Difluoro-2-methylbutan-2-amine (B12978777) HCl (predicted) | 8.71 | Decreased basicity due to inductive effect |

Influence on Reactivity

Based on a comprehensive search of publicly available scientific literature, patents, and chemical databases, there is insufficient specific information regarding the research applications of This compound to generate the detailed article as requested.

The provided outline requires in-depth, scientifically accurate content on the compound's role in highly specific areas of chemical science, such as the design of fluorinated bioisosteres, development of chemical biology probes, its use as a precursor for advanced materials, and its contributions to pharmaceutical and agrochemical discovery.

While the compound is commercially available, indicating its potential use as a synthetic building block in research and development, there is a notable absence of published studies detailing its specific applications in the contexts outlined. The PubChem database entry for this compound explicitly states, "No literature data available for this compound."

General information on the importance of fluorinated intermediates in medicinal and materials science is abundant. However, applying this general knowledge to This compound without specific documented examples would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified subject.

Therefore, it is not possible to provide a thorough and authoritative article focusing solely on This compound as instructed.

Research Applications in Chemical Sciences and Development

Contributions to Pharmaceutical and Agrochemical Lead Discovery (as a Synthetic Building Block)

Scaffold for Enzyme Inhibitor and Receptor Modulator Synthesis Research

The strategic incorporation of fluorine into organic molecules is a well-established approach in medicinal chemistry to modulate the properties of bioactive compounds. The presence of a gem-difluoro group, as seen in 4,4-Difluorobutan-2-amine (B13232956) hydrochloride, can significantly alter a molecule's physicochemical and pharmacological profile, making it an intriguing scaffold for the synthesis of enzyme inhibitors and receptor modulators. enamine.netenamine.net

Influence of the Gem-Difluoro Group on Molecular Properties:

The introduction of a difluoromethylene (CF2) group can have profound effects on the properties of a molecule, which are beneficial in the design of enzyme inhibitors and receptor modulators:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes such as the cytochrome P-450 family. tandfonline.comresearchgate.net This increased metabolic stability can lead to improved bioavailability and a longer duration of action for potential drug candidates. tandfonline.comnih.govnih.gov The gem-difluoro group in 4,4-Difluorobutan-2-amine hydrochloride can therefore be expected to enhance the metabolic stability of molecules derived from this scaffold.

Binding Affinity and Bioactivity: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target. nih.gov The gem-difluoro group can act as a bioisostere for other chemical groups like hydroxyl, thiol, or amine groups, potentially mimicking their interactions with a receptor or enzyme active site. acs.org This bioisosteric replacement can lead to enhanced binding and, consequently, increased potency. researchgate.net

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a biological target. nih.gov By locking the molecule into a more bioactive conformation, the potency and selectivity of the compound can be improved.

Potential as a Scaffold in Drug Discovery:

While specific research on this compound as a scaffold is not extensively documented, its structural features suggest significant potential. The amine group provides a reactive handle for further chemical modifications, allowing for the attachment of various pharmacophoric groups. The difluorinated butyl chain can be explored for its ability to interact with hydrophobic pockets in enzymes or receptors, while the gem-difluoro group offers the advantages mentioned above.

The development of novel enzyme inhibitors and receptor modulators often relies on the use of unique chemical scaffolds that can provide a desirable combination of properties. the-innovation.orgnih.govnih.gov Fluorinated compounds are increasingly being utilized for this purpose, and building blocks like this compound represent valuable starting points for the synthesis of new therapeutic agents. nih.govsciencedaily.comlookchem.comnih.gov

Environmental Chemistry Studies

The widespread use of organofluorine compounds has led to concerns about their environmental fate and persistence. numberanalytics.com Due to the strength of the carbon-fluorine bond, many of these compounds are resistant to degradation and can persist in the environment for long periods. nih.govresearchgate.net

Assessment of Environmental Persistence and Degradation Pathways

There is currently a lack of specific studies on the environmental persistence and degradation of this compound. However, an assessment can be made based on the known behavior of similar organofluorine compounds and aliphatic amines.

Persistence:

Short-chain perfluoroalkyl acids (scPFCAs), which also contain C-F bonds, are known to be persistent in the environment. mit.eduresearchgate.net The high strength of the carbon-fluorine bonds in this compound suggests that this compound would also exhibit significant environmental persistence. nih.gov It is unlikely to undergo abiotic or biotic degradation under typical environmental conditions. nih.gov

Potential Degradation Pathways:

While the fluorinated portion of the molecule is expected to be recalcitrant, the aliphatic amine portion could be susceptible to degradation through various pathways:

Microbial Degradation: Some microorganisms are capable of degrading aliphatic amines. iwaponline.comslideshare.net The degradation of aromatic amines often proceeds through the release of ammonia (B1221849) either before or after the cleavage of the aromatic ring. nih.govnih.gov A similar mechanism could potentially occur for aliphatic amines like this compound, where microbial enzymes could catalyze the removal of the amine group.

Ozonation: Aliphatic amines are known to react with ozone in aqueous environments. rsc.org The degradation mechanism typically involves an initial oxygen-transfer reaction. rsc.org

It is important to note that even if the amine group is degraded, the fluorinated backbone of the molecule would likely remain intact, leading to the formation of persistent fluorinated degradation products.

Development of Analytical Methods for Environmental Monitoring (if released)

In the event of the release of this compound into the environment, robust analytical methods would be required for its detection and quantification in various environmental matrices such as water and soil.

Established Analytical Techniques:

Given the lack of methods specifically developed for this compound, existing techniques for the analysis of other organofluorine compounds would be adapted. The most common and effective methods are based on chromatography coupled with mass spectrometry. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for the analysis of polar, non-volatile compounds like amines. nih.gov The sample would first be separated on a liquid chromatography column, and then the individual components would be detected and quantified by a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a derivatization step would likely be necessary to make the amine more volatile. nih.gov This involves reacting the amine with a reagent to form a less polar and more volatile derivative that can be readily analyzed by GC.

Sample Preparation:

Effective sample preparation is crucial for the accurate analysis of trace levels of contaminants in environmental samples. honeywell.com For water samples, this could involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. itrcweb.org For soil and sediment samples, solvent extraction would be necessary to isolate the compound from the solid matrix. tudelft.nl

Total Organic Fluorine (TOF) Analysis:

Future Research Directions and Emerging Paradigms

Innovations in Synthesis and Derivatization Technologies

The development of more efficient and selective methods for the synthesis of 4,4-Difluorobutan-2-amine (B13232956) hydrochloride and its derivatives is a primary focus of future research. Traditional synthetic routes often require harsh conditions or multi-step processes. Innovations in this area are expected to overcome these limitations.

Recent advancements in the synthesis of fluorinated amino acids and amines have highlighted the power of transition metal-catalyzed fluorination and electrochemical fluorination as promising alternatives. numberanalytics.com These methods offer the potential for improved yields and selectivity under milder reaction conditions. numberanalytics.com Furthermore, photoredox catalysis has emerged as a powerful tool for constructing complex fluorinated molecules, including saturated nitrogen heterocycles. nottingham.ac.uk This technique's reliance on visible light and its ability to function under gentle conditions could pave the way for more sustainable and efficient syntheses of compounds like 4,4-Difluorobutan-2-amine hydrochloride. nottingham.ac.uk

Future efforts will likely concentrate on the development of novel fluorination methods, potentially utilizing biocatalysts or flow chemistry to enhance efficiency and scalability. numberanalytics.com The derivatization of the this compound scaffold is another critical area. Creating a diverse library of derivatives is essential for exploring their structure-activity relationships in various applications. Innovations that allow for late-stage fluorination or fluoroalkylation of more complex molecules will be particularly valuable. rsc.org

Exploiting Novel Catalytic Systems for Fluorination

The formation of the carbon-fluorine bond, one of the strongest in organic chemistry, presents a significant synthetic challenge. wikipedia.org Future research will heavily invest in the discovery and optimization of novel catalytic systems to facilitate this transformation with greater precision and efficiency.

While significant progress has been made with electrophilic fluorinating agents like Selectfluor® and NFSI, there is a continuous drive to develop new catalysts that can operate with improved performance. rsc.org Transition metal-catalyzed nucleophilic fluorinations have also shown promise for the synthesis of both C(sp²)-F and C(sp³)-F bonds, which is directly relevant to the structure of this compound. rsc.org

A key objective is the development of catalytic methods that are more environmentally friendly and economically viable. rsc.org This includes exploring earth-abundant metal catalysts and designing systems that can operate under milder conditions with higher turnover numbers. The ultimate goal is to create a toolbox of catalytic systems that allow for the selective introduction of fluorine into a wide range of organic molecules with predictable outcomes.

| Catalyst Type | Fluorination Approach | Potential Advantages |

| Transition Metal Catalysts | Nucleophilic and Electrophilic Fluorination | High selectivity, potential for asymmetric synthesis |

| Photoredox Catalysts | Radical Fluorination | Mild reaction conditions, high functional group tolerance |

| Biocatalysts (Enzymes) | Enantioselective Fluorination | High stereoselectivity, environmentally benign |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of fluorination reactions makes predicting their outcomes a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this intricate chemical space and accelerate the discovery of optimal reaction conditions.

Specifically for fluorination, ML models have been successfully applied to predict the performance of deoxyfluorination reactions. ucla.edu In the context of this compound, AI could be employed to:

Predict the most effective catalyst and reaction conditions for its synthesis.

Suggest novel derivatization strategies to access new chemical space.

Identify potential side reactions and impurities, aiding in process optimization.

By integrating AI and ML into the research workflow, chemists can design more efficient synthetic routes and accelerate the development of new fluorinated compounds. chemcopilot.comeurekalert.org

Development of Advanced Spectroscopic and Imaging Probes

A deeper understanding of the structure, dynamics, and interactions of fluorinated molecules like this compound requires sophisticated analytical techniques. The development of advanced spectroscopic and imaging probes is crucial for characterizing these compounds and elucidating their behavior in biological and material systems.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a particularly powerful tool for studying organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. numberanalytics.com This technique provides detailed information about the local chemical environment of each fluorine atom within a molecule. numberanalytics.com Future advancements in ¹⁹F-NMR will likely focus on increasing sensitivity and resolution, as well as developing new pulse sequences for more complex structural analysis.

Beyond NMR, other spectroscopic methods play a vital role:

Infrared (IR) Spectroscopy: Useful for identifying the characteristic vibrations of C-F bonds. numberanalytics.com

Mass Spectrometry (MS): Allows for the determination of molecular weight and fragmentation patterns, aiding in structural elucidation. numberanalytics.com

The development of novel imaging probes incorporating fluorinated moieties is another exciting frontier. The unique properties of fluorine can be leveraged to create probes for various imaging modalities, enabling the visualization of biological processes at the molecular level.

| Spectroscopic Technique | Information Gained | Future Developments |

| Fluorine-19 NMR | Detailed structural information, conformational analysis | Higher sensitivity, advanced pulse sequences |

| Infrared Spectroscopy | Presence of C-F bonds, functional group analysis | Enhanced resolution and sensitivity |

| Mass Spectrometry | Molecular weight, fragmentation patterns | New ionization techniques for fragile molecules |

Cross-Disciplinary Research Collaborations

The full potential of this compound and other fluorinated compounds will be realized through collaborations that bridge traditional scientific disciplines. The unique properties imparted by fluorine make these molecules attractive for a wide range of applications, demanding a multidisciplinary approach to research and development.

The interface of fluorine chemistry with medicinal chemistry, chemical biology, and materials science is particularly fertile ground for innovation. nih.govnih.gov For instance:

Medicinal Chemistry: The introduction of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov Collaborations between synthetic chemists and pharmacologists are essential to design and evaluate new fluorinated therapeutics.

Chemical Biology: Fluorinated probes can be used to study biological systems with minimal perturbation. rsc.org Partnerships between chemists and biologists can lead to new tools for understanding disease mechanisms.

Materials Science: Fluorinated compounds are used in the development of advanced materials with unique properties, such as polymers and liquid crystals. wikipedia.org Collaborations between chemists and materials scientists can drive the creation of novel materials with tailored functionalities.

By fostering these cross-disciplinary collaborations, researchers can leverage the unique properties of fluorine to address challenges in medicine, biology, and materials science, ultimately leading to the development of new technologies and therapies. pen2print.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluorobutan-2-amine hydrochloride, and how can purity be optimized?

- Methodology :

- Start with brominated intermediates (e.g., 4-Bromo-4,4-difluorobutanoic acid) for fluorination via nucleophilic substitution .

- Optimize reaction conditions (e.g., temperature: 60–80°C, reaction time: 12–24 hours) to minimize byproducts .

- Purify using recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) .

Q. How should researchers characterize the structural and isotopic purity of this compound?

- Methodology :

- Use ¹H/¹³C/¹⁹F NMR to confirm fluorination positions and amine protonation. For deuterated analogs (e.g., deuterated ethylamine derivatives), analyze isotopic enrichment via mass spectrometry (MS) with 98 atom% D thresholds .

- Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Wear PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to assess fluorine’s electron-withdrawing effects on amine basicity. Compare with experimental pKa values (estimated range: 7.5–8.5) .

- Validate predictions via kinetic studies (e.g., reaction rates with acyl chlorides) .

Q. What strategies resolve contradictions in biological activity data for fluorinated amine derivatives?

- Methodology :

- Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation artifacts. Use LC-MS to confirm integrity post-assay .

- Compare receptor-binding affinities across multiple models (e.g., HEK293 vs. CHO cells) to assess cell-type-specific effects .

Q. How can isotopic labeling (e.g., deuterium) improve pharmacokinetic studies of this compound?

- Methodology :

- Synthesize deuterated analogs (e.g., 1,1,2,2-d4-amine hydrochloride) to track metabolic pathways via MS/MS fragmentation patterns .

- Conduct in vivo studies in rodent models, comparing half-life (t½) and bioavailability between labeled and unlabeled forms .

Q. What experimental designs are effective for studying pH-dependent stability of this compound?

- Methodology :

- Prepare buffered solutions (pH 2–10) and incubate at 25°C/40°C. Monitor degradation via UV-Vis (λ = 260 nm) and NMR over 72 hours .

- Identify hydrolysis byproducts (e.g., difluorobutanol) using GC-MS .

Data Analysis and Validation

Q. How should researchers validate conflicting spectral data (e.g., ¹⁹F NMR shifts) for fluorinated amines?

- Methodology :

- Cross-reference with structurally similar compounds (e.g., 2,6-difluoro-4-methylaniline; δF = -115 to -120 ppm) .

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

- Methodology :

- Apply nonlinear regression (e.g., Hill equation) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Include positive controls (e.g., known hepatotoxins) to benchmark results .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.